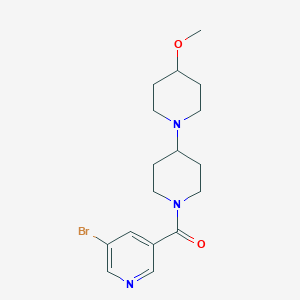

1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O2/c1-23-16-4-8-20(9-5-16)15-2-6-21(7-3-15)17(22)13-10-14(18)12-19-11-13/h10-12,15-16H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTLCJWOZMDGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps. One common approach starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to carbonylation to introduce the carbonyl group, resulting in 5-bromopyridine-3-carbonyl chloride . The final step involves coupling this intermediate with 4-methoxy-1,4’-bipiperidine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as sodium borohydride for reduction or potassium permanganate for oxidation are commonly used.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce alcohols or carboxylic acids.

Scientific Research Applications

1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used in the study of enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the bipiperidine structure can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Bipiperidine Derivatives

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and related bipiperidine derivatives:

Key Observations :

This contrasts with Irinotecan’s bulky quinoline ester substituent, critical for DNA topoisomerase I inhibition . Piritramide’s 3-cyano-3,3-diphenylpropyl group enhances lipophilicity, favoring opioid receptor interactions .

The 4-methoxy group in the target compound may improve metabolic stability compared to non-methoxylated analogs .

Therapeutic Implications: Bromine in the target compound could enable halogen bonding with proteins (e.g., CFTR in cystic fibrosis), while Irinotecan’s ester linkage is essential for prodrug activation .

Biological Activity

1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a bipiperidine structure with a bromopyridine moiety and a methoxy group, which may influence its pharmacological properties. The presence of the bromine atom and the carbonyl group are critical for its interaction with biological targets.

Research indicates that compounds similar to 1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine often exhibit inhibitory activity against various kinases, which play crucial roles in cell signaling pathways. Specifically, studies have shown that such compounds can inhibit GSK-3β, IKK-β, and ROCK-1 kinases, which are involved in cell proliferation and survival pathways.

Table 1: Inhibitory Activity of Related Compounds

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of 1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine on various cell lines. The compound was tested at multiple concentrations (0.1, 1, 10, 50, and 100 µM) in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated that while some derivatives exhibited cytotoxicity at higher concentrations, others maintained cell viability.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 0.1 | HT-22 | 95 |

| 1 | HT-22 | 90 |

| 10 | HT-22 | 85 |

| 50 | HT-22 | 60 |

| 100 | HT-22 | 30 |

Case Studies

Case Study 1: GSK-3β Inhibition

A study focusing on the inhibition of GSK-3β revealed that derivatives of bipiperidine structures showed promising inhibitory effects. The most potent compound had an IC50 value of 8 nM, indicating a strong potential for therapeutic applications in diseases like Alzheimer's where GSK-3β is implicated.

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The tested compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.